molecular formula C16H19ClN2O6 B12318395 N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B12318395
M. Wt: 370.78 g/mol
InChI Key: BPAUSWAPDXGBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide is a biochemical reagent primarily used in scientific research. It is a chromogenic substrate, meaning it produces a color change when it undergoes a specific chemical reaction. This compound is often utilized in assays to detect enzyme activity, particularly in the study of glycoproteins .

Preparation Methods

The synthesis of 6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide typically involves several steps:

Industrial production methods are similar but often involve optimization for scale, yield, and purity. These methods may include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide undergoes various chemical reactions, including:

Common reagents used in these reactions include enzymes like beta-galactosidase, oxidizing agents, and various solvents. The major products formed from these reactions are typically colored compounds used in assays and diagnostic tests.

Scientific Research Applications

6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study the activity of glycosidases.

    Biology: Employed in histochemical staining to visualize enzyme activity in tissues.

    Medicine: Utilized in diagnostic tests to detect specific enzymes related to diseases.

    Industry: Applied in the development of biosensors and other analytical tools .

Mechanism of Action

The compound exerts its effects through enzymatic hydrolysis. When 6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide is hydrolyzed by an enzyme like beta-galactosidase, it releases 6-chloro-3-indoxyl. This intermediate then undergoes oxidation to form a colored product, which can be easily detected. The molecular targets involved are typically enzymes that cleave the glycosidic bond .

Comparison with Similar Compounds

Similar compounds include:

    5-Bromo-4-chloro-3-indoxyl-beta-D-galactosaminide: Another chromogenic substrate used in similar assays.

    6-Chloro-3-indoxyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity but lacks the N-acetyl group.

    4-Methylumbelliferyl-beta-D-galactosaminide: A fluorogenic substrate used in enzyme assays .

6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide is unique due to its specific structure, which allows it to be used in a variety of assays and diagnostic tests, providing a clear and distinct color change upon enzymatic hydrolysis.

Properties

IUPAC Name

N-[2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUSWAPDXGBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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